molecular formula C8H5IO4 B1583852 4-Iodophthalic acid CAS No. 6301-60-6

4-Iodophthalic acid

Cat. No.: B1583852
CAS No.: 6301-60-6
M. Wt: 292.03 g/mol
InChI Key: NVBFLFQAJXJZIE-UHFFFAOYSA-N
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Description

4-Iodophthalic acid is an organic compound with the molecular formula C8H5IO4. It is a derivative of phthalic acid where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom at the para position. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophthalic acid can be synthesized through various methods. One common approach involves the iodination of phthalic acid derivatives. For instance, phthalic anhydride can be reacted with iodine and potassium iodide in the presence of an oxidizing agent such as nitric acid to yield this compound. The reaction typically requires controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using similar reagents but optimized for efficiency and cost-effectiveness. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phthalic acids can be formed.

    Oxidation Products: Oxidized derivatives of phthalic acid.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Iodophthalic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used to modify biomolecules for imaging or therapeutic purposes.

    Industry: Used in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-iodophthalic acid in chemical reactions involves the activation of the iodine atom, making it a good leaving group in substitution reactions. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological systems, the compound’s effects would depend on its interactions with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

    3-Iodophthalic Acid: Another isomer with the iodine atom at the meta position.

    4-Bromophthalic Acid: Similar structure but with a bromine atom instead of iodine.

    4-Chlorophthalic Acid: Contains a chlorine atom in place of iodine.

Uniqueness: 4-Iodophthalic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

Properties

IUPAC Name

4-iodophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5IO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFLFQAJXJZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60212228
Record name 4-Iodophthalic acid
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Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6301-60-6
Record name 4-Iodophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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